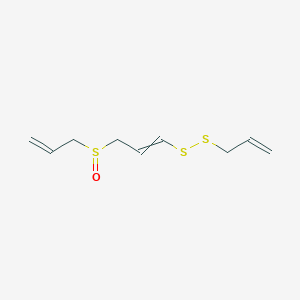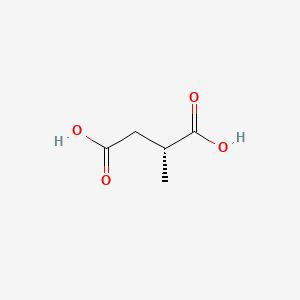
Semicarbazid
Übersicht
Beschreibung
Synthesis Analysis
Semicarbazide and its derivatives are synthesized through various methods, which are characterized and studied using advanced spectroscopic techniques. For instance, (E)‑1‑(3, 5 dibromo benzylidene) semicarbazide has been synthesized and characterized using techniques like Fourier-transform infrared (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectral analyses (Muthukkumar et al., 2018). These studies provide insights into the molecular structure and stability of semicarbazide derivatives in different environments.
Molecular Structure Analysis
The molecular structure of semicarbazide derivatives has been extensively analyzed using density functional theory (DFT) to determine optimized geometrical parameters, such as bond lengths and angles. The structure of semicarbazidium 3,5-dihydroxy-2,4,6-trinitrophenolate hemihydrate, for example, was determined by single-crystal X-ray diffraction analysis, revealing its complex crystal structure and stability under various conditions (Chen Hong-yan et al., 2005).
Chemical Reactions and Properties
Semicarbazide and its derivatives participate in a variety of chemical reactions, leading to the formation of compounds with significant biological and industrial applications. Research has highlighted the reactivity of semicarbazide with aldehydes to produce novel materials, illustrating the molecule's versatility in chemical synthesis (Blanchet et al., 2003).
Physical Properties Analysis
The physical properties of semicarbazide derivatives, including their thermal decomposition character and interaction with light, have been studied to understand their stability and potential applications. For instance, the thermal decomposition processes of semicarbazidium derivatives were analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing valuable information on their stability and degradation patterns (Chen Hong-yan et al., 2005).
Chemical Properties Analysis
The chemical properties of semicarbazide, such as its reactivity with various chemical groups and its role as a ligand in coordination compounds, have been explored to extend its applications in chemistry and material science. Studies on coordination compounds using semicarbazide as a bidentate ligand have revealed its ability to form stable complexes with metals, offering insights into its potential use in catalysis and material design (Jinyu Guo et al., 2007).
Wissenschaftliche Forschungsanwendungen
Umweltverschmutzer
Semicarbazid ist zu einem wichtigen Schadstoff in der Umwelt geworden {svg_1}. Es ist ein Nebenprodukt verschiedener Quellen, darunter chemische Reaktionen, ein Metabolit von Nitrofurazon, Lebensmittelverarbeitung und endogene Substanzen {svg_2}. Es wurde nachgewiesen, dass es kumulative und reproduktive Toxizität, Mutagenität und Genotoxizität, endokrine Disruptoren und Neurotoxizität aufweist {svg_3}.
Korrosionsschutz
This compound und seine Derivate sind für ihre Korrosionsschutz-Eigenschaften bekannt {svg_4}. Sie enthalten nichtbindende Elektronen in Form von Heteroatomen (N, O und S) und π-Elektronen in Form von >C=O und >C=S, durch die sie stark mit Metallatomen und -ionen koordinieren {svg_5}. Sie dienen als starke Korrosionsinhibitoren in der wässrigen Phase {svg_6}.
Synthese von Aldehyden, Ketonen und Cyanaten
This compound wird zur Bestimmung und Synthese von Aldehyden, Ketonen und Cyanaten verwendet {svg_7}. Es dient als hochnitrierter Ligand für N-Alkylierungsreaktionen {svg_8}.
Zwischenprodukt für Medikamente
This compound wird als Zwischenprodukt für Medikamente wie Adrenobazon und Prednison verwendet {svg_9}.
Herstellung von Thermopapier
This compound wird häufig als photochromer Farbstoff zur Herstellung von Thermopapier verwendet {svg_10}.
Lebensmittelzusatzstoff-Nebenprodukt
This compound wird auch als Nebenprodukt von Azodicarbonamid freigesetzt, das als Lebensmittelzusatzstoff verwendet wird, oder wenn Verpackungen bei hohen Temperaturen zersetzt werden {svg_11}.
Wirkmechanismus
Target of Action
Semicarbazide, also known as Hydrazinecarboxamide, primarily targets the enzyme Primary-amine oxidase . This enzyme, also known as semicarbazide-sensitive amine oxidase (SSAO), plays a crucial role in the oxidation of primary amines into aldehydes .
Mode of Action
Semicarbazide interacts with its targets through a condensation reaction with aldehydes and ketones to produce semicarbazones . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group .
Biochemical Pathways
Semicarbazide affects several biochemical pathways. It has been shown to antagonize N-methyl-D-aspartic acid (NMDAR) and affect its signal transduction pathway, which might lead to epilepsy and senile dementia eventually .
Pharmacokinetics (ADME Properties)
It’s known that semicarbazide can be transmitted into the human body via the food chain . More research is needed to fully understand the ADME properties of semicarbazide.
Result of Action
Semicarbazide has been demonstrated to have accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity . It is known to be a carcinogenic hydrazine and classified as Group 3 by International Agency for Research on Cancer (IARC) in 1987 . It can induce diseases such as anemia, neuritis, and liver necrosis, and may cause inevitable damage to the eyes or even DNA if long term intake .
Action Environment
Environmental factors can influence the action, efficacy, and stability of semicarbazide. For instance, semicarbazide has become an important pollutant in the environment, found in sources such as the material of chemical reaction, a metabolite of nitrofurazone, food processing (production by azobisformamide and hypochlorite treatment), endogenous substances, etc . Moreover, semicarbazide in microalgae (the main food source of filter feeding shellfish) could potentially affect its accumulation in shellfish and increase the bioaccumulation factors .
Safety and Hazards
Eigenschaften
IUPAC Name |
aminourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOPKIIICUYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
563-41-7 (mono-hydrochloride) | |
| Record name | Carbamylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043823 | |
| Record name | Semicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57-56-7 | |
| Record name | Semicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Semicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Semicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEMICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37QUC23K2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














